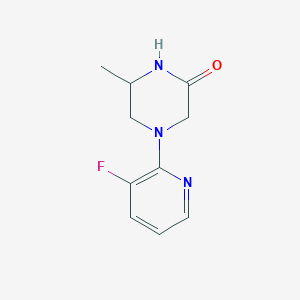

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines . The reaction conditions often involve the use of a mixture of fluorine and nitrogen gases, followed by treatment with triethylamine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including this compound, leverage the availability of fluorinated synthetic blocks and effective fluorinating reagents . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Selectfluor® for fluorination and various oxidizing and reducing agents for other transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives with different functional groups .

Scientific Research Applications

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with biological molecules . This can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one include other fluorinated pyridines and piperazines, such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and a piperazinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

The compound 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is a member of the piperazine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12FN3O

- Molecular Weight : 201.22 g/mol

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Purity | 95% |

| Solubility | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures demonstrated significant inhibitory effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). In a comparative study, certain derivatives exhibited higher efficacy than established drugs like imatinib, indicating a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Activity

The compound's derivatives have also shown notable antimicrobial properties. Research indicates that these compounds possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The effectiveness was often compared to commercial antibiotics, revealing superior or comparable results in several cases .

Antitrypanosomal Activity

The antitrypanosomal activity of related compounds has been investigated, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. One derivative demonstrated submicromolar antitrypanosomal activity with an IC50 value of 0.38 μM, suggesting that modifications in the piperazine structure can enhance selectivity and potency against trypanosomes while minimizing toxicity to mammalian cells .

Antioxidant Properties

In terms of antioxidant activity, derivatives of this compound have shown IC50 values close to that of ascorbic acid, indicating strong potential for use in formulations aimed at reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activities observed are closely linked to the structural features of the compounds. The presence of specific substituents on the piperazine ring and pyridine moiety significantly influences their pharmacological profiles. For example, modifications such as fluorination at the pyridine ring have been associated with enhanced bioactivity and selectivity .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

In a study focused on synthesizing novel derivatives of this compound, researchers evaluated their anticancer properties against A549 cells. The synthesized compounds were subjected to cytotoxicity assays, revealing several candidates with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of various derivatives against clinical isolates of bacteria and fungi. The results indicated that some compounds displayed potent activity against resistant strains, highlighting their potential as lead candidates for developing new antimicrobial agents.

Properties

Molecular Formula |

C10H12FN3O |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one |

InChI |

InChI=1S/C10H12FN3O/c1-7-5-14(6-9(15)13-7)10-8(11)3-2-4-12-10/h2-4,7H,5-6H2,1H3,(H,13,15) |

InChI Key |

ADIKUTCTGUZIDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(=O)N1)C2=C(C=CC=N2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.